1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological and chemical properties. Anthraquinone derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the introduction of the iodoethoxy group to the anthraquinone core. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-iodoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for anthraquinone derivatives often involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The iodoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the iodoethoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups typically yields anthraquinone derivatives, while reduction of the carbonyl groups results in hydroquinones .
Scientific Research Applications
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,3-Dihydroxyanthraquinone (Purpuroxanthin): Studied for its biological activities.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in dye production and as a chemical intermediate.
1,5-Dihydroxyanthraquinone (Anthrarufin): Investigated for its potential therapeutic applications.
Uniqueness
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is unique due to the presence of the iodoethoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
61556-33-0 |
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Molecular Formula |
C16H11IO5 |
Molecular Weight |
410.16 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11IO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
InChI Key |
FBZZVWPMCDKTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCI)O |
Origin of Product |
United States |
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